molecular formula C10H15N3O B2479055 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine CAS No. 1261350-09-7

2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine

Cat. No. B2479055
CAS RN: 1261350-09-7
M. Wt: 193.25
InChI Key: VJLSUZWATAMOER-UHFFFAOYSA-N
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Description

2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine is a chemical compound that has been studied for its potential use in scientific research. This compound is a pyrazine derivative that has been synthesized using various methods.

Scientific Research Applications

Chemical Synthesis and Reactivity The compound and its related derivatives play a significant role in the synthesis of various heterocyclic compounds. For example, studies have detailed the synthesis of pyrazines and pyridines through reactions involving specific methoxypyrazine compounds, highlighting their utility as intermediates in organic synthesis (Ehler, Robins, & Meyer, 1977). Furthermore, the formation mechanisms of pyrroles, pyrazines, and pyridine derivatives during non-enzymic browning reactions have been investigated, demonstrating the significant role of pyrazines in flavor chemistry (Milić & Piletić, 1984).

Biological Activities The derivatives of 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine have been studied for their biological activities. For instance, pyrrolo[1,2-A]pyrazines have been synthesized and evaluated for their in vitro anti-inflammatory effects, showing moderate inhibition against IL-6, indicating potential as anti-inflammatory agents (Zhou et al., 2013).

Material Science Applications In material science, derivatives of this compound have been utilized in the synthesis of novel electrochromic materials. These materials exhibit significant changes in transmittance in the near-IR region, promising for NIR electrochromic devices, showcasing the versatility of this compound in the development of new materials (Zhao et al., 2014).

properties

IUPAC Name

2-methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-10(13-6-5-11-8)14-7-9-3-2-4-12-9/h5-6,9,12H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLSUZWATAMOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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